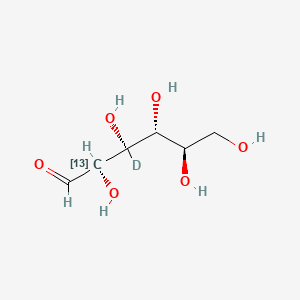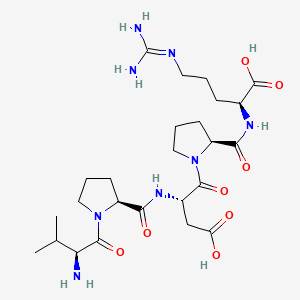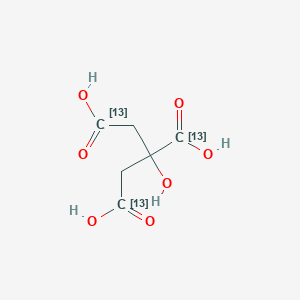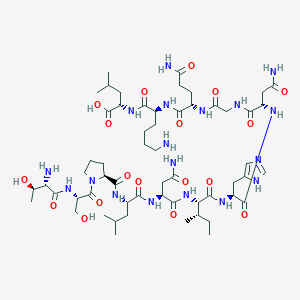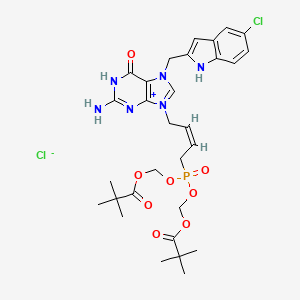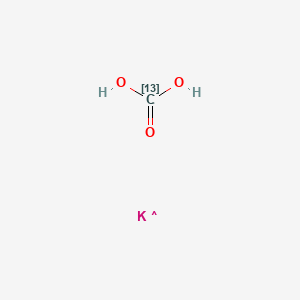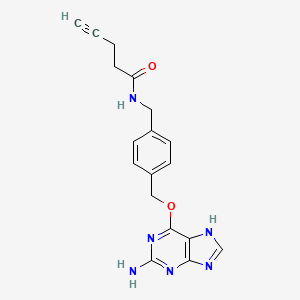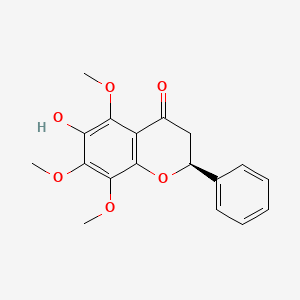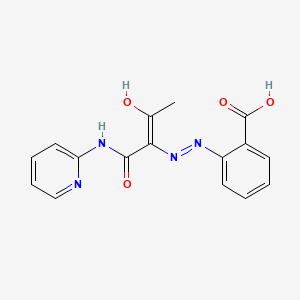
sRANKL-IN-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
sRANKL-IN-3, also known as Compound S3-15, is a potent, orally active, and selective inhibitor of soluble receptor activator of nuclear factor kappa B ligand (sRANKL). It has an inhibitory concentration (IC50) of 0.19 micromolar. This compound is primarily used in research related to osteoporosis due to its ability to inhibit soluble receptor activator of nuclear factor kappa B (RANK) - receptor activator of nuclear factor kappa B ligand (RANKL) interactions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of sRANKL-IN-3 involves multiple steps, including the formation of benzoic acid derivatives. The key steps include:
Formation of Benzoic Acid Derivative: The initial step involves the preparation of benzoic acid, 2-[2-[2-oxo-1-[(2-pyridinylamino)carbonyl]propylidene]hydrazinyl]-.
Reaction Conditions: The reactions are typically carried out under controlled conditions, including specific temperatures and solvents to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
sRANKL-IN-3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: Substitution reactions can be used to replace specific atoms or groups within the molecule with other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various nucleophiles and electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized benzoic acid derivatives, while reduction can produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
sRANKL-IN-3 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the inhibition of soluble receptor activator of nuclear factor kappa B ligand interactions.
Industry: Utilized in the development of new drugs and therapeutic agents targeting bone resorption and related pathways.
Mecanismo De Acción
sRANKL-IN-3 exerts its effects by selectively binding to soluble receptor activator of nuclear factor kappa B ligand. It has a high binding affinity to soluble receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 5.78 micromolar) and is significantly stronger than binary receptor activator of nuclear factor kappa B ligand (dissociation constant KD = 124 micromolar) . The compound inhibits osteoclastogenesis in a dose-dependent manner and suppresses receptor activator of nuclear factor kappa B ligand-mediated nuclear factor kappa B and mitogen-activated protein kinase signaling pathways . Additionally, it induces apoptosis in mature osteoclasts and attenuates bone resorption .
Comparación Con Compuestos Similares
sRANKL-IN-3 is unique due to its high selectivity and potency as a soluble receptor activator of nuclear factor kappa B ligand inhibitor. Similar compounds include:
Osteoprotegerin: A decoy receptor for receptor activator of nuclear factor kappa B ligand that inhibits its interaction with receptor activator of nuclear factor kappa B.
These compounds share similar mechanisms of action but differ in their molecular structures and specific applications.
Propiedades
Fórmula molecular |
C16H14N4O4 |
|---|---|
Peso molecular |
326.31 g/mol |
Nombre IUPAC |
2-[[(E)-3-hydroxy-1-oxo-1-(pyridin-2-ylamino)but-2-en-2-yl]diazenyl]benzoic acid |
InChI |
InChI=1S/C16H14N4O4/c1-10(21)14(15(22)18-13-8-4-5-9-17-13)20-19-12-7-3-2-6-11(12)16(23)24/h2-9,21H,1H3,(H,23,24)(H,17,18,22)/b14-10+,20-19? |
Clave InChI |
POMSQYBRHUFFDO-VKZHOKTNSA-N |
SMILES isomérico |
C/C(=C(/C(=O)NC1=CC=CC=N1)\N=NC2=CC=CC=C2C(=O)O)/O |
SMILES canónico |
CC(=C(C(=O)NC1=CC=CC=N1)N=NC2=CC=CC=C2C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


